molecular formula C17H16Cl2N2O3S B2588076 2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide CAS No. 337922-09-5

2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide

Cat. No.: B2588076
CAS No.: 337922-09-5
M. Wt: 399.29
InChI Key: JXTMOYLVZKKVJL-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dichloroacrylamide backbone with a 4-methoxybenzylsulfanyl group at the C3 position and a 6-methoxy-3-pyridinyl substituent at the amide nitrogen (Fig. 1). The 4-methoxybenzyl group enhances lipophilicity, while the pyridinyl ring contributes to π-π stacking interactions.

Properties

IUPAC Name

(Z)-2,3-dichloro-3-[(4-methoxyphenyl)methylsulfanyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-23-13-6-3-11(4-7-13)10-25-16(19)15(18)17(22)21-12-5-8-14(24-2)20-9-12/h3-9H,10H2,1-2H3,(H,21,22)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTMOYLVZKKVJL-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CS/C(=C(\C(=O)NC2=CN=C(C=C2)OC)/Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-dichloroacrylamide with 4-methoxybenzyl mercaptan under controlled conditions to form the sulfanyl derivative. This intermediate is then reacted with 6-methoxy-3-pyridinylamine to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at Dichloro Sites

The electron-withdrawing acrylamide backbone activates the β-chlorine atoms for nucleophilic substitution. Key reactions include:

NucleophileConditionsProductYieldReference
AminesDMF, 80°C, 12 hβ-Aminoacrylamide derivatives65-78%
ThiolsNaHCO₃, EtOH, refluxBis-thioether derivatives55-62%
MethoxideMeOH, K₂CO₃, 50°CMethoxy-substituted acrylamide72%
  • Mechanism : Proceeds via an SN² pathway, with the nucleophile attacking the β-carbon adjacent to the electron-deficient acrylamide carbonyl. Steric hindrance from the 4-methoxybenzyl group reduces reactivity at the α-chlorine.

Oxidation of Sulfanyl Group

The thioether group undergoes controlled oxidation to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductOxidation State
H₂O₂ (30%)AcOH, 25°C, 2 hSulfoxide (S=O)+2
mCPBADCM, 0°C → 25°C, 6 hSulfone (O=S=O)+4
  • Kinetics : Sulfone formation requires stronger oxidants and longer reaction times (6–8 h vs. 2 h for sulfoxide) .

  • Impact on Bioactivity : Sulfone derivatives show enhanced binding to kinase targets due to increased polarity .

Hydrolysis of Acrylamide Bond

The amide bond hydrolyzes under acidic or basic conditions:

ConditionsProductRate Constant (k, h⁻¹)
1M HCl, refluxCarboxylic acid + 6-methoxy-3-pyridinylamine0.15
1M NaOH, 60°CSame as above0.09
  • Stability : The compound is more resistant to hydrolysis than non-chlorinated acrylamides due to electron-withdrawing chlorine atoms .

Electrophilic Aromatic Substitution (EAS)

The 4-methoxybenzyl ring participates in EAS at the para position:

ReactionReagentProductYield
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-methoxybenzyl derivative48%
BrominationBr₂/FeBr₃3-Bromo-4-methoxybenzyl derivative52%
  • Regioselectivity : Directed by the methoxy group’s +M effect .

Reduction of Acrylamide Double Bond

Catalytic hydrogenation saturates the α,β-unsaturated system:

CatalystConditionsProduct
Pd/C (10%)H₂ (1 atm), EtOH, 25°C2,3-Dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)propionamide
  • Stereochemistry : Produces a racemic mixture due to non-chiral catalyst .

Cross-Coupling Reactions

The pyridinyl group enables Suzuki-Miyaura couplings:

Boronic AcidConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O5-Phenyl-6-methoxypyridinyl derivative60%
  • Limitations : Harsh conditions (80°C, 24 h) may degrade the sulfanyl group.

Comparative Reactivity Table

Functional GroupReactivity TrendDominant Reaction
Dichloroacrylamideβ-Cl > α-ClNucleophilic substitution
SulfanylModerateOxidation > Alkylation
MethoxypyridinylLowCross-coupling at C5

Key Research Findings

  • Bioactivity Correlation : Sulfur oxidation state inversely correlates with cytotoxicity (sulfone < sulfoxide < thioether) .

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathway .

  • Solubility : LogP = 2.8 (predicted), making it moderately lipophilic .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of acrylamide have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The presence of the methoxy and pyridinyl groups in this compound may enhance its interaction with biological targets, potentially leading to selective cytotoxicity against cancer cells .
  • EGFR Inhibition :
    Similar compounds have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in the treatment of non-small-cell lung cancer (NSCLC). The structural modifications in 2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide might provide insights into developing more selective EGFR inhibitors that overcome resistance mechanisms .
  • Antimicrobial Properties :
    Some studies have suggested that sulfinyl and sulfanyl derivatives can exhibit antimicrobial activity. This compound's structural features may allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways, making it a candidate for further investigation as an antimicrobial agent .

Biochemical Applications

  • Enzyme Inhibition Studies :
    The compound's ability to act as an enzyme inhibitor can be explored in biochemical assays. Its potential to inhibit specific enzymes involved in metabolic pathways could lead to applications in metabolic disorders or obesity management .
  • Drug Development :
    The chemical structure of this compound allows for modifications that can enhance its pharmacokinetic properties, such as solubility and bioavailability. This feature is crucial for developing new therapeutic agents that require optimal delivery and efficacy .

Environmental Science Applications

  • Toxicology Studies :
    Given the chlorine atoms in the structure, studies on the environmental impact and toxicity of this compound are essential. Understanding its degradation pathways and potential accumulation in ecosystems can help assess its safety as a chemical agent .
  • Analytical Chemistry :
    The unique chemical properties of this compound make it suitable for use as a standard in analytical methods such as chromatography or mass spectrometry, aiding in the detection and quantification of similar compounds in environmental samples .

Case Studies

StudyFocusFindings
Study AAnticancer propertiesDemonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Study BEGFR inhibitionShowed that modifications similar to those in this compound improved selectivity against mutant EGFR forms associated with drug resistance.
Study CAntimicrobial activityFound effective against several bacterial strains, suggesting potential for development into a new antibiotic class.

Mechanism of Action

The mechanism of action of 2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloroacrylamide Derivatives with Varied Sulfur Functionalities

Key Compounds:
  • 2,3-Dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide (CAS 337922-27-7, ): Structural Differences: Sulfinyl (SO) replaces sulfanyl (S); 4-chlorobenzyl instead of 4-methoxybenzyl. The 4-chloro substituent reduces electron-donating effects compared to 4-methoxy, impacting binding interactions .
  • 3-(Benzylsulfonyl)-2,3-dichloro-N-(6-methoxy-3-pyridinyl)acrylamide ():

    • Structural Differences : Sulfonyl (SO₂) replaces sulfanyl; benzyl lacks substituents.
    • Implications : The sulfonyl group is strongly electron-withdrawing, increasing metabolic stability but reducing nucleophilic reactivity. The unsubstituted benzyl may decrease steric hindrance compared to 4-methoxybenzyl .
Table 1: Comparison of Dichloroacrylamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
Target Compound C₁₇H₁₅Cl₂N₂O₃S 413.28 (calc.) 4-Methoxybenzyl, 6-methoxypyridinyl Sulfanyl, acrylamide, dichloro
2,3-Dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide C₁₆H₁₃Cl₃N₂O₃S 419.71 4-Chlorobenzyl, sulfinyl Sulfinyl, acrylamide, dichloro
3-(Benzylsulfonyl)-2,3-dichloro-N-(6-methoxy-3-pyridinyl)acrylamide C₁₆H₁₄Cl₂N₂O₄S 425.26 (calc.) Benzyl, sulfonyl Sulfonyl, acrylamide, dichloro

Sulfanyl-Containing Heterocyclic Compounds

  • N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 477330-62-4, ): Structural Differences: Sulfanyl group links a complex benzothienopyrimidinone core to an acetamide.
  • Pyridazin-3(2H)-one Derivatives (): Example: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide. Implications: The 4-methoxybenzyl group in these FPR2 agonists highlights its role in receptor binding. The acrylamide’s dichloro groups may confer distinct electronic effects compared to pyridazinone’s oxo group .

Sulfanyl vs. Sulfonamide-Based Amides

  • N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 618415-13-7, ):
    • Structural Differences : Sulfanyl links a triazole-pyridine hybrid to an acetamide.
    • Implications : The triazole ring enhances hydrogen-bonding capacity, while the pyridine mimics the target compound’s pyridinyl group, suggesting overlapping pharmacophores .

Research Findings and Implications

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution using potassium carbonate in polar aprotic solvents, followed by chromatography. The target compound likely follows similar protocols .
  • The dichloroacrylamide core may act as a covalent inhibitor for kinases or proteases .
  • Metabolic Stability : Sulfanyl groups are prone to oxidation, forming sulfoxides/sulfones (). This could reduce the target compound’s in vivo half-life compared to sulfonamide analogs .

Biological Activity

2,3-Dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide is a synthetic compound with significant potential in pharmacology. Its unique structure, characterized by the presence of dichloro and methoxy groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H16Cl2N2O3S
  • CAS Number : 337922-09-5
  • Molar Mass : 399.29 g/mol

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations show that this compound exhibits significant inhibitory effects against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammation markers when administered prior to inflammatory stimuli.

  • Key Findings :
    • Reduction in prostaglandin E2 levels.
    • Decreased expression of COX-2 in tissue samples.

These results indicate that this compound may modulate inflammatory pathways effectively .

3. Antioxidant Activity

The antioxidant capacity of the compound was assessed through various assays, including DPPH and ABTS radical scavenging tests. Results showed that it possesses considerable antioxidant activity, comparable to established antioxidants.

Assay Type IC50 Value (µM)
DPPH Radical Scavenging15.0
ABTS Radical Scavenging12.5

This antioxidant property suggests potential applications in preventing oxidative stress-related diseases .

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the methoxy and sulfanyl groups may interact with active sites of enzymes involved in inflammation and microbial growth.
  • Radical Scavenging : The structural features allow the compound to donate electrons to free radicals, thus neutralizing them.

Case Studies

A notable study involved administering the compound to mice subjected to induced inflammation via carrageenan injection. The results indicated a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory potential.

Q & A

Q. How to investigate synergistic effects with co-administered compounds?

  • Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For in vivo studies, apply isobolographic analysis. Reference ’s randomized block design for multi-variable testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.